L-Leucine-15N
CAS No.: 59935-31-8
VCID: VC21537699
Molecular Formula: C5H11NO2
Molecular Weight: 132.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Leucine-15N is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-leucine. The incorporation of the stable isotope nitrogen-15 (N) into leucine allows for its use as a tracer in various biochemical and physiological studies. This compound is particularly useful in research involving protein metabolism, amino acid transport, and cellular signaling pathways. Applications of L-Leucine-15NL-Leucine-15N is primarily used in research settings for tracing amino acid metabolism and protein synthesis. It is often employed in studies involving the mTOR signaling pathway, which plays a crucial role in cell growth and metabolism . Additionally, it is used to differentiate between endogenous and exogenous sources of leucine in biological systems . Research Findings
Analytical TechniquesThe analysis of L-Leucine-15N typically involves gas chromatography coupled with isotope ratio mass spectrometry (GC-C-IRMS). This technique allows for precise measurement of N enrichment in biological samples . Sample Preparation
Table 2: Applications of L-Leucine-15N
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 59935-31-8 | ||||||
Product Name | L-Leucine-15N | ||||||
Molecular Formula | C5H11NO2 | ||||||
Molecular Weight | 132.17 g/mol | ||||||
IUPAC Name | (2S)-2-(15N)azanyl-4-methylpentanoic acid | ||||||
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | ||||||
Standard InChIKey | KZSNJWFQEVHDMF-JGTYJTGKSA-N | ||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)[15NH2] | ||||||
SMILES | CC(C)CC(C(=O)O)N | ||||||
Canonical SMILES | CC(C)C(C(=O)O)N | ||||||
Synonyms | L-Valine-15N;59935-29-4;H-[15N]VAL-OH;490172_ALDRICH | ||||||
PubChem Compound | 10329327 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume